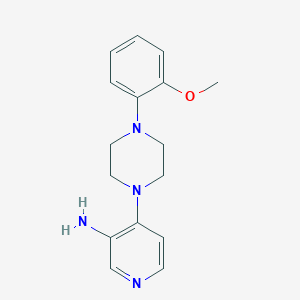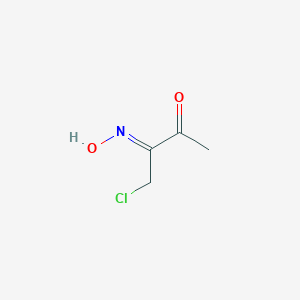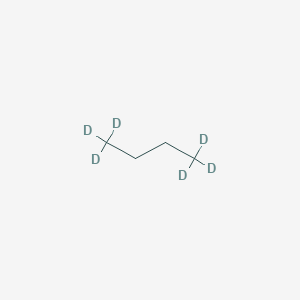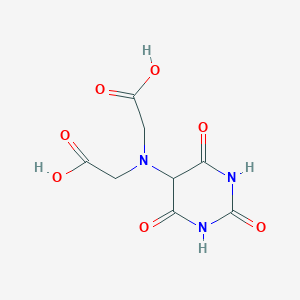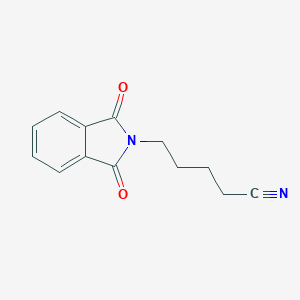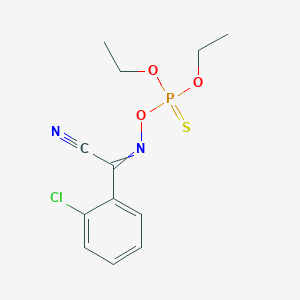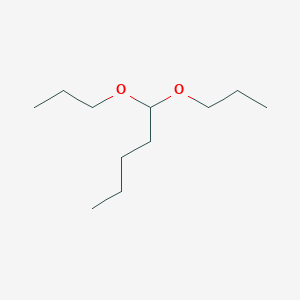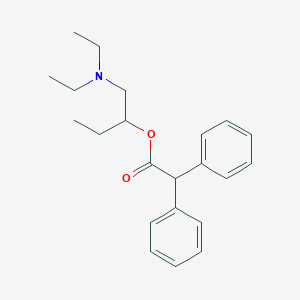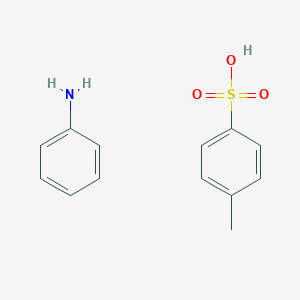
Anilinium p-tolylsulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anilinium p-tolylsulphonate is a chemical compound with the molecular formula C13H15NO3S . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of new protic ionic liquids (PILs) based on aniline derivatives has been reported . A high-throughput method was applied to rapidly screen different aniline derivatives against different acids to identify possible combinations that produce PILs . One of the successful combinations was then chosen to be synthesized on a larger scale for further analysis .Molecular Structure Analysis
The molecular structure of Anilinium p-tolylsulphonate is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
The polymerization of aniline into PANi can be achieved via chemical or electrochemical oxidative polymerization . The electropolymerisation of aniline in some ionic liquids (ILs) results in polyaniline (PANi) films with unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of Anilinium p-tolylsulphonate are determined by its molecular structure . The properties of the conducting polymers produced from it can be influenced by various parameters such as the oxidant/monomer ratio, added acid, oxidant, temperature, and water content .Safety And Hazards
Orientations Futures
The new PILs synthesized from aniline derivatives are of interest to the fields of ionic liquids, energy storage and especially, conducting polymers as they serve as solvents, electrolytes and monomers at the same time for possible electropolymerisation . The extensive work on the production of nanocomposites by MCP of anilines together with different nanomaterials is also described .
Propriétés
Numéro CAS |
14034-57-2 |
|---|---|
Nom du produit |
Anilinium p-tolylsulphonate |
Formule moléculaire |
C13H15NO3S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
aniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H7N/c1-6-2-4-7(5-3-6)11(8,9)10;7-6-4-2-1-3-5-6/h2-5H,1H3,(H,8,9,10);1-5H,7H2 |
Clé InChI |
HFWCMJLOMOWFJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N |
Autres numéros CAS |
14034-57-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




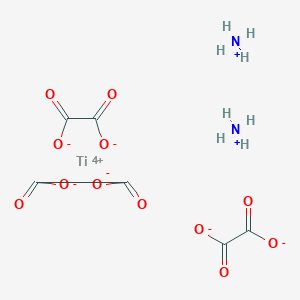
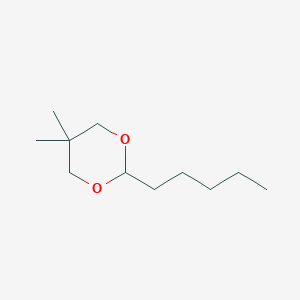
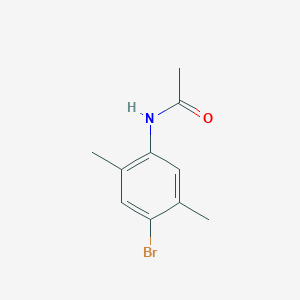
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)

